N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide
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Overview
Description
N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide is an organic compound that features a furan ring, a sulfonamide group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide typically involves multiple steps. One common route starts with the preparation of the furan-2-ylmethylamine, which is then reacted with 4-(4-methylphenylsulfonamido)butanoic acid under appropriate conditions to form the desired compound. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the sulfonamide group could produce the corresponding amine.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-4-(4-chlorophenylsulfonamido)butanamide: Similar structure but with a chlorine atom instead of a methyl group.
N-(thiophen-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide: Contains a thiophene ring instead of a furan ring.
N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)pentanamide: Similar structure but with a pentanamide backbone instead of butanamide.
Uniqueness
N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and sulfonamide group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(4-methylphenyl)sulfonylamino]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-13-6-8-15(9-7-13)23(20,21)18-10-2-5-16(19)17-12-14-4-3-11-22-14/h3-4,6-9,11,18H,2,5,10,12H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJNJNZZNHTZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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